molecular formula C18H17Cl2N3O4 B11548226 N-(3,4-dichlorophenyl)-3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide

N-(3,4-dichlorophenyl)-3-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-3-oxopropanamide

Cat. No.: B11548226
M. Wt: 410.2 g/mol
InChI Key: QUXWKMBIOCHZAS-UFFVCSGVSA-N
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Description

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dichlorophenyl group and a dimethoxyphenyl group linked through a hydrazinecarbonyl bridge, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Acylation Reaction: The hydrazone intermediate is then acylated with N-(3,4-dichlorophenyl)acetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced amides or hydrazides.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-DICHLOROPHENYL)-2-(3,5-DIMETHYLPHENOXY)ACETAMIDE
  • N-(3,4-DICHLOROPHENYL)-1-NAPHTHAMIDE
  • N-(3,4-DICHLOROPHENYL)ACETAMIDE

Uniqueness

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is unique due to its specific combination of dichlorophenyl and dimethoxyphenyl groups linked through a hydrazinecarbonyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H17Cl2N3O4

Molecular Weight

410.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C18H17Cl2N3O4/c1-26-13-4-6-16(27-2)11(7-13)10-21-23-18(25)9-17(24)22-12-3-5-14(19)15(20)8-12/h3-8,10H,9H2,1-2H3,(H,22,24)(H,23,25)/b21-10+

InChI Key

QUXWKMBIOCHZAS-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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